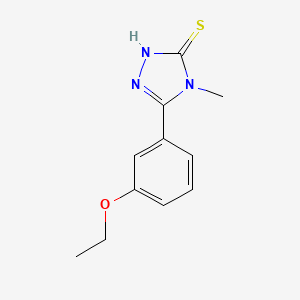

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Mechanism of Action

Target of Action

The compound “5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazole derivatives. Triazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. For instance, some triazole derivatives are known to interact with enzymes like cytochrome P450 .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways affected by “this compound”. If we consider its potential interaction with cytochrome p450 enzymes, it could influence various metabolic processes, as these enzymes are involved in the metabolism of a variety of endogenous and exogenous substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: As a versatile building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxyphenyl group, which may affect its reactivity and biological activity.

5-phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the ethoxy group, leading to different chemical properties.

5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the ethoxyphenyl group in 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

5-(3-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its potential as an antifungal, antibacterial, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OS. The compound features a triazole ring substituted with an ethoxyphenyl group and a methyl group, contributing to its unique biological profile.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. A study demonstrated that triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis, a vital component of fungal cell membranes .

Antibacterial Activity

The antibacterial activity of triazole compounds has also been extensively documented. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related triazoles have been reported as low as 0.046 μM against MRSA, indicating potent activity .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Triazole A | MRSA | 0.046 |

| Triazole B | E. coli | 2.96 |

| Triazole C | Pseudomonas aeruginosa | 8.00 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, triazoles have demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of triazole derivatives on human melanoma cells (IGR39), it was found that specific substitutions on the triazole ring enhanced selectivity towards cancerous cells while maintaining low toxicity towards normal cells .

The biological activity of triazoles is largely attributed to their ability to interact with biological targets through hydrogen bonding and chelation of metal ions. The presence of the thiol group is believed to enhance these interactions further, promoting higher affinity for target enzymes involved in cancer progression and microbial resistance .

Properties

IUPAC Name |

3-(3-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-6-4-5-8(7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURZSQEPDAZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.